molecular formula C21H16O2 B13695059 Naphthalene, 2,2'-[methylenebis(oxy)]bis- CAS No. 33257-36-2

Naphthalene, 2,2'-[methylenebis(oxy)]bis-

Cat. No.: B13695059
CAS No.: 33257-36-2
M. Wt: 300.3 g/mol
InChI Key: ZRXDBKQDMGNELK-UHFFFAOYSA-N
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Description

Naphthalene, 2,2’-[methylenebis(oxy)]bis- is an organic compound with the molecular formula C21H16O2. It is characterized by the presence of two naphthalene units connected by a methylene bridge through oxygen atoms. This compound is known for its aromatic properties and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of 2-naphthol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between the two naphthalene units via an ether linkage .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where 2-naphthol and formaldehyde are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, 2,2’-[methylenebis(oxy)]bis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 2,2’-[methylenebis(oxy)]bis- is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This unique structure allows for specific applications in various fields, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

33257-36-2

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethoxy)naphthalene

InChI

InChI=1S/C21H16O2/c1-3-7-18-13-20(11-9-16(18)5-1)22-15-23-21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2

InChI Key

ZRXDBKQDMGNELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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